2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide
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Overview
Description
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes a thiadiazole ring, a chlorophenyl group, and a dimethoxyphenyl group
Preparation Methods
The synthesis of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide involves several steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is typically synthesized by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, such as potassium hydroxide. This reaction forms 1,3,4-thiadiazole-2-thiol.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced by reacting 1,3,4-thiadiazole-2-thiol with 2-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to form 5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazole.
Formation of the Final Compound: The final step involves the reaction of 5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazole with N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide in the presence of a suitable catalyst, such as acetic acid, to form the desired compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the nitro groups or double bonds present in the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction of the nitro groups can lead to the formation of amines.
Scientific Research Applications
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a useful tool for studying biochemical pathways.
Medicine: The compound is being investigated for its potential therapeutic applications, including as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Industry: The compound is used in the development of new materials, including polymers and coatings. Its unique properties make it a valuable additive in various industrial applications.
Mechanism of Action
The mechanism of action of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt biochemical pathways, leading to various biological effects. The specific molecular targets and pathways involved depend on the particular application of the compound. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide can be compared with other similar compounds, such as:
2-(2-chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole: This compound has a similar structure but contains an oxadiazole ring instead of a thiadiazole ring. The presence of the oxadiazole ring can lead to different chemical and biological properties.
2-[(4-chlorophenyl)sulfanyl]-5-methylbenzoic acid: This compound contains a benzoic acid moiety instead of the dimethoxyphenyl group. The presence of the benzoic acid moiety can affect the compound’s reactivity and biological activity.
2-chlorophenyl methyl sulfone: This compound contains a sulfone group instead of the thiadiazole ring. The presence of the sulfone group can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H19ClN4O3S3 |
---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H19ClN4O3S3/c1-27-15-7-8-17(28-2)14(9-15)10-22-23-18(26)12-30-20-25-24-19(31-20)29-11-13-5-3-4-6-16(13)21/h3-10H,11-12H2,1-2H3,(H,23,26)/b22-10- |
InChI Key |
UTQLSUXTFOHSRX-YVNNLAQVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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